Cas no 134594-22-2 (5-methoxynaphthalene-1-carbaldehyde)

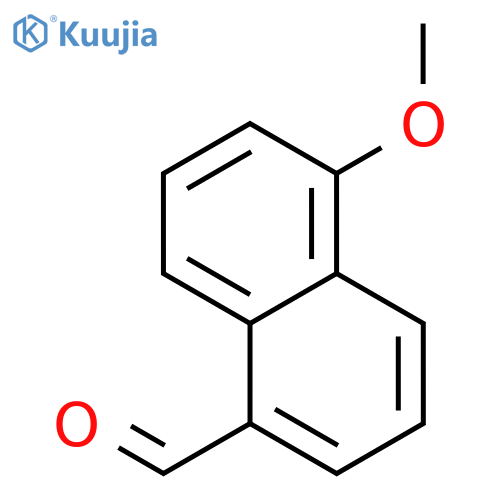

134594-22-2 structure

商品名:5-methoxynaphthalene-1-carbaldehyde

CAS番号:134594-22-2

MF:C12H10O2

メガワット:186.206603527069

MDL:MFCD17012505

CID:2771110

PubChem ID:11513887

5-methoxynaphthalene-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-methoxynaphthalene-1-carbaldehyde

- 5-Methoxynaphthalene-1-carboxaldehyde

- SCHEMBL2988767

- DTXCID50418651

- EN300-113911

- GZQNWVZECIRJHP-UHFFFAOYSA-N

- DB-083969

- JFA59422

- Z1255389590

- 1-Naphthalenecarboxaldehyde, 5-methoxy-

- DTXSID60467832

- 134594-22-2

-

- MDL: MFCD17012505

- インチ: InChI=1S/C12H10O2/c1-14-12-7-3-5-10-9(8-13)4-2-6-11(10)12/h2-8H,1H3

- InChIKey: GZQNWVZECIRJHP-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 186.068079557Da

- どういたいしつりょう: 186.068079557Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

5-methoxynaphthalene-1-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-113911-0.5g |

5-methoxynaphthalene-1-carbaldehyde |

134594-22-2 | 95% | 0.5g |

$1046.0 | 2023-10-26 | |

| Enamine | EN300-113911-2.5g |

5-methoxynaphthalene-1-carbaldehyde |

134594-22-2 | 95% | 2.5g |

$2631.0 | 2023-10-26 | |

| Enamine | EN300-113911-0.25g |

5-methoxynaphthalene-1-carbaldehyde |

134594-22-2 | 95% | 0.25g |

$666.0 | 2023-10-26 | |

| Enamine | EN300-113911-10.0g |

5-methoxynaphthalene-1-carbaldehyde |

134594-22-2 | 95% | 10g |

$5774.0 | 2023-05-06 | |

| 1PlusChem | 1P009H0Z-100mg |

5-Methoxynaphthalene-1-carboxaldehyde |

134594-22-2 | 95% | 100mg |

$553.00 | 2025-02-24 | |

| A2B Chem LLC | AE41171-250mg |

5-Methoxynaphthalene-1-carboxaldehyde |

134594-22-2 | 95% | 250mg |

$737.00 | 2024-04-20 | |

| A2B Chem LLC | AE41171-2.5g |

5-Methoxynaphthalene-1-carboxaldehyde |

134594-22-2 | 95% | 2.5g |

$2805.00 | 2024-04-20 | |

| A2B Chem LLC | AE41171-5g |

5-Methoxynaphthalene-1-carboxaldehyde |

134594-22-2 | 95% | 5g |

$4134.00 | 2024-04-20 | |

| 1PlusChem | 1P009H0Z-1g |

5-Methoxynaphthalene-1-carboxaldehyde |

134594-22-2 | 95% | 1g |

$1528.00 | 2025-02-24 | |

| 1PlusChem | 1P009H0Z-2.5g |

5-Methoxynaphthalene-1-carboxaldehyde |

134594-22-2 | 95% | 2.5g |

$3314.00 | 2023-12-22 |

5-methoxynaphthalene-1-carbaldehyde 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

134594-22-2 (5-methoxynaphthalene-1-carbaldehyde) 関連製品

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:134594-22-2)5-methoxynaphthalene-1-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):886.0